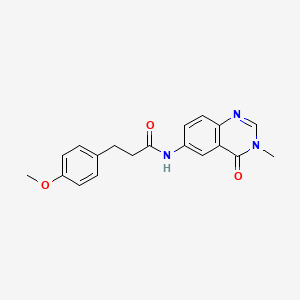

3-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide

Description

This compound is a propanamide derivative featuring a 4-methoxyphenyl group attached to the carbonyl carbon and a 3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl substituent on the nitrogen atom. Its molecular formula is C₂₁H₂₁N₃O₃, with a molecular weight of 363.4 g/mol (approximated from similar structures in ). The quinazolinone moiety is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity. The methoxyphenyl group may enhance lipophilicity and influence binding interactions with target proteins.

Properties

Molecular Formula |

C19H19N3O3 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide |

InChI |

InChI=1S/C19H19N3O3/c1-22-12-20-17-9-6-14(11-16(17)19(22)24)21-18(23)10-5-13-3-7-15(25-2)8-4-13/h3-4,6-9,11-12H,5,10H2,1-2H3,(H,21,23) |

InChI Key |

IWZURLUELFGMSA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Cyclization

A method developed for bioactive quinazolinones involves microwave irradiation with phase-transfer catalysts (e.g., tetrabutylammonium benzoate, TBAB) and K₂CO₃. For 3-methyl-4-oxo-3,4-dihydroquinazolin-6-amine:

Conventional Thermal Cyclization

For larger-scale production, thermal methods are employed:

-

Reagents : 2-aminobenzamide, methyl chloroacetate, and K₂CO₃ in DMF.

-

Conditions : 60°C for 4 hours, followed by ice-water quenching.

Propanamide Linker Formation

The 3-(4-methoxyphenyl)propanamide moiety is introduced via amide bond formation.

Acyl Chloride Coupling

Carbodiimide-Mediated Coupling

For improved efficiency, coupling agents like HATU or DCC are used:

Alternative Approaches

One-Pot Multicomponent Reactions

A three-component assembly involving arenediazonium salts, nitriles, and bifunctional anilines under metal-free conditions has been reported for quinazolines. Adaptation for the target compound:

-

Step 1 : Formation of N-arylnitrilium intermediates.

-

Step 2 : Cyclization with 3-methyl-4-oxo-3,4-dihydroquinazolin-6-amine and 3-(4-methoxyphenyl)propanoic acid derivatives.

Green Chemistry Methods

Microwave irradiation in renewable solvents (e.g., pinane) reduces reaction time and waste. For example:

Key Data and Optimization

Reaction Conditions Comparison

Challenges and Solutions

-

Regioselectivity : Ensuring substitution at the 6-position requires directing groups (e.g., methyl at position 3).

-

Purification : Silica gel chromatography (methanol/dichloromethane) is effective for removing byproducts.

Spectroscopic and Physicochemical Data

While direct data for the target compound is unavailable, analogous structures provide insights:

NMR and MS Data

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation Products: Hydroxyl derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

Pathways Involved: The binding of the compound to its target can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Research Implications and Gaps

- Pharmacokinetics: No data exist on the target compound’s absorption, distribution, or toxicity. Comparative studies with AZ-628 could clarify advantages of propanamide backbones.

- Synthetic Accessibility: The methoxyphenyl and quinazolinone groups are synthetically tractable (), but scalability requires optimization.

- Therapeutic Potential: Prioritize assays against kinase targets (e.g., EGFR, BRAF) to validate inferred activity.

Biological Activity

3-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide is a compound belonging to the quinazoline derivatives, which have garnered attention due to their diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a methoxyphenyl group and a quinazoline moiety, contributing to its potential biological effects.

Biological Activity Overview

Quinazoline derivatives, including the compound , have been studied for various biological activities:

- Anticancer Activity : Quinazoline derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Antimicrobial Properties : Some studies suggest that these compounds exhibit antibacterial and antifungal activity.

- Anti-inflammatory Effects : Certain derivatives have been reported to reduce inflammation markers, which may be beneficial in chronic inflammatory diseases.

- Enzyme Inhibition : The ability to inhibit specific enzymes involved in disease pathways is a notable feature of many quinazoline derivatives.

Anticancer Activity

A study conducted by demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | Induction of apoptosis |

Antimicrobial Properties

In another study, the compound was evaluated for its antimicrobial activity against both bacterial and fungal strains. The results indicated that it had moderate activity against Gram-positive bacteria and certain fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It was found to significantly reduce levels of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors treated with quinazoline derivatives showed promising results in tumor reduction and improved survival rates.

- Anti-inflammatory Study : In a model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and reduced inflammatory markers compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide, and what reaction conditions optimize yield?

- Methodological Answer :

- Step 1 : Coupling of 3-(4-methoxyphenyl)propanoic acid with the quinazolinone amine derivative via carbodiimide-mediated amidation (e.g., EDC/HOBt). Similar protocols are used for propanamide derivatives, with yields influenced by solvent choice (e.g., ethanol, acetic acid) and catalysts (e.g., HCl, H₂SO₄) .

- Step 2 : Purification via column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol or DCM/hexane mixtures.

- Optimization : Pre-activation of the carboxylic acid and controlled reaction temperatures (0–25°C) improve coupling efficiency. For example, 3-(4-methoxyphenyl)propanamide derivatives have been synthesized with yields ranging from 34% to 73% under optimized conditions .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and amide bond formation. For example, methoxy protons typically resonate at δ 3.7–3.9 ppm, while quinazolinone carbonyls appear at δ 165–170 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ for C₂₀H₂₀N₃O₃: calc. 350.1504) .

- X-ray Crystallography : Use SHELXL for refinement of crystal structures. Single crystals grown via slow evaporation (e.g., from ethanol) enable precise bond-length/angle analysis .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust/aerosols .

- Emergency Measures : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline. Avoid generating dust during synthesis .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or MS data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or literature data for analogous quinazolinone derivatives .

- Isotopic Labeling : Use ¹⁵N/¹³C-labeled precursors to resolve overlapping signals in crowded spectra.

- Advanced MS Techniques : Employ tandem MS (MS/MS) or IRMPD to confirm fragmentation patterns and distinguish isobaric species .

Q. What strategies improve the low yields observed in the coupling steps of similar propanamide derivatives?

- Methodological Answer :

- Catalyst Screening : Test alternative coupling agents (e.g., DCC, HATU) or additives (e.g., DMAP) to enhance reactivity .

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 1h) while maintaining or improving yields .

Q. How to design experiments to assess the compound’s enzyme inhibition potential against specific targets?

- Methodological Answer :

- Target Selection : Focus on kinases or CYP450 isoforms, given structural similarity to quinazolinone-based inhibitors (e.g., gefitinib analogs) .

- Assay Design :

- In Vitro Inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinases) with IC₅₀ determination via dose-response curves.

- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding modes to target active sites .

- Validation : Cross-check results with enzymatic kinetics (Lineweaver-Burk plots) to confirm competitive/non-competitive inhibition .

Data Contradiction Analysis

Q. How to address conflicting crystallographic and spectroscopic data?

- Methodological Answer :

- Re-refinement : Re-process X-ray data using SHELXL with updated parameters (e.g., hydrogen atom placement, thermal factors) .

- Multi-technique Correlation : Overlay XRD-derived bond lengths with DFT-optimized structures to identify outliers .

- Dynamic NMR : Variable-temperature NMR to detect conformational flexibility that may explain discrepancies between solid-state (XRD) and solution-state (NMR) structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.